

17-Hydroxyisolathyrol: A Technical Guide to a Bioactive Diterpenoid

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CAS Number: 93551-00-9

This technical guide provides an in-depth overview of **17-Hydroxyisolathyrol**, a macrocyclic diterpenoid of the lathyrol family. Primarily intended for researchers, scientists, and drug development professionals, this document consolidates available data on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

17-Hydroxyisolathyrol is a complex natural product isolated from the seeds of Euphorbia lathyris.[1] Its chemical structure and properties are summarized in the table below.

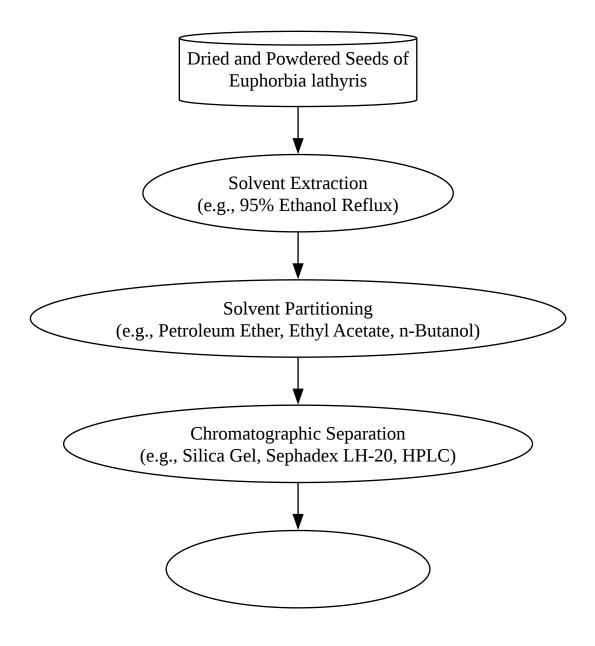


Property	Value
CAS Number	93551-00-9
Molecular Formula	C20H30O5
Molecular Weight	350.45 g/mol
Appearance	Solid
Storage	Store at 4°C, protected from light and moisture. For long-term storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.
Solubility	Soluble in DMSO.

Extraction and Isolation

While a definitive, step-by-step protocol for the exclusive isolation of **17-Hydroxyisolathyrol** is not readily available in public literature, general methods for the extraction of lathyrol diterpenoids from Euphorbia lathyris seeds have been described. These protocols typically involve the following workflow:





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Caption: General workflow for the extraction and isolation of 17-Hydroxyisolathyrol.

Experimental Protocol: General Extraction of Lathyrane Diterpenoids

- Extraction: The powdered seeds of Euphorbia lathyris are subjected to solvent extraction, typically with 95% ethanol under reflux conditions. This process is usually repeated multiple times to ensure exhaustive extraction of the plant material.
- Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to remove the solvent.



- Partitioning: The concentrated extract is then suspended in water and partitioned successively with a series of organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
- Chromatography: The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. This often involves column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual diterpenoids.

Biological Activity and Mechanism of Action

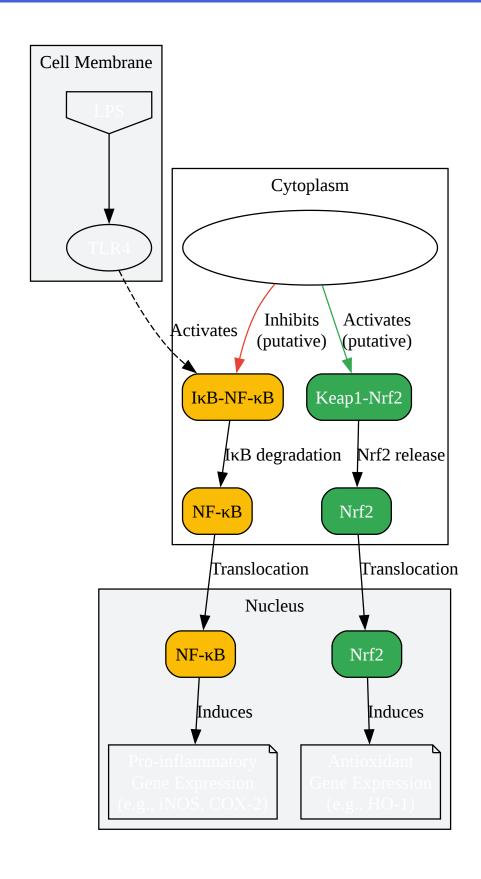
Lathyrane diterpenoids, as a class, are recognized for their significant anti-inflammatory and cytotoxic activities. While specific quantitative data for **17-Hydroxyisolathyrol** is limited in the available literature, studies on closely related lathyrol derivatives provide strong evidence for its potential biological effects and mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of lathyrol derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Putative Signaling Pathway for Anti-inflammatory Action





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Caption: Putative mechanism of anti-inflammatory action of 17-Hydroxyisolathyrol.



- NF-κB Pathway Inhibition: A key mechanism for the anti-inflammatory activity of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that **17-Hydroxyisolathyrol** may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, would suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Keap1/Nrf2 Pathway Activation: Another potential mechanism is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus, 17-Hydroxyisolathyrol could induce the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), which would contribute to the resolution of inflammation.

Cytotoxic Activity

Several lathyrane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for **17-Hydroxyisolathyrol** are not available, a related compound, Euphorbia factor L28, has shown significant cytotoxicity.

Cell Line	IC ₅₀ (μM) for Euphorbia factor L28
786-0	9.43
HepG2	13.22

This data suggests that **17-Hydroxyisolathyrol** may also possess cytotoxic properties, warranting further investigation into its potential as an anticancer agent. The mechanism of cytotoxicity for these compounds is often linked to the induction of apoptosis and cell cycle arrest.

Experimental Protocols for Bioactivity Assessment

To facilitate further research, the following are generalized protocols for assessing the key biological activities of **17-Hydroxyisolathyrol**.

NF-kB Inhibition Assay (Luciferase Reporter Assay)



- Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) stably transfected with an NF-kB luciferase reporter construct.
- Treatment: Seed the cells in a 96-well plate and pre-treat with varying concentrations of **17- Hydroxyisolathyrol** for 1-2 hours.
- Stimulation: Induce NF-kB activation by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).
- Lysis and Measurement: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.

Keap1-Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

- Cell Culture: Utilize a cell line (e.g., HepG2) containing a luciferase reporter gene under the control of the antioxidant response element (ARE).
- Treatment: Treat the cells with a range of concentrations of **17-Hydroxyisolathyrol**.
- Lysis and Measurement: After incubation, lyse the cells and measure the luciferase activity.
- Data Analysis: Determine the fold induction of ARE-luciferase activity compared to the vehicle-treated control.

Conclusion

17-Hydroxyisolathyrol is a promising natural product with the potential for significant anti-inflammatory and cytotoxic activities. Its complex structure and putative modulation of key signaling pathways, such as NF-κB and Keap1/Nrf2, make it a compelling target for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise biological functions and therapeutic potential of this intriguing diterpenoid.



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References

- 1. medchemexpress.com [medchemexpress.com]
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